molecular formula C18H14ClNO4S B8436274 Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate

Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate

Cat. No. B8436274
M. Wt: 375.8 g/mol
InChI Key: JKMXHZZNCGWBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate is a useful research compound. Its molecular formula is C18H14ClNO4S and its molecular weight is 375.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate

Molecular Formula

C18H14ClNO4S

Molecular Weight

375.8 g/mol

IUPAC Name

methyl 4-[(3-chloro-5-methoxy-1-benzothiophene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14ClNO4S/c1-23-12-7-8-14-13(9-12)15(19)16(25-14)17(21)20-11-5-3-10(4-6-11)18(22)24-2/h3-9H,1-2H3,(H,20,21)

InChI Key

JKMXHZZNCGWBNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 3-chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride (500 mg, 1.9 mmol) in 20 mL of THF is added methyl p-aminobenzoate (318 mg, 2.1 mmol) followed by triethylamine (293 μL, 2.1 mmol). The reaction mixture is allowed to warm to room temperature and stirring is continued overnight. The mixture is partitioned between ethyl acetate and 1N HCl, then washed with 1N NaOH, saturated NaHCO3, and brine. The organic layer is dried over MgSO4. Filtration followed by concentration in vacuo and recrystallization from ethyl acetate:hexane provides 225 mg of methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate; mp=205°-206° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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